N-[2-(furan-2-yl)-2-hydroxypropyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
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Overview
Description
Furan is a five-membered aromatic heterocycle with four carbon atoms and one oxygen atom . Compounds containing such rings are also referred to as furans . Furan derivatives have occupied a unique place in the field of medicinal chemistry . The high therapeutic properties of the furan related drugs have encouraged the medicinal chemists to synthesize a large number of novel chemotherapeutic agents .
Synthesis Analysis
Furan derivatives can be synthesized from biomass such as corncobs or sugar cane bagasse . One-pot systems have been investigated to produce furfuryl alcohol directly from xylose using solid acid catalysts .Molecular Structure Analysis
Furan is a planar five-member heterocyclic ring with 4C and 1O atom . The furan ring is a constituent of several important natural products, including furanoflavonoid, furanolactones, fura-nocoumarins and many natural terpenoids .Chemical Reactions Analysis
Furan undergoes many reactions including Diels–Alder additions to electrophilic alkenes and alkynes . Hydroxymethylation gives 1,5-bis(hydroxymethyl)furan .Physical and Chemical Properties Analysis
Furan is a colorless, flammable, highly volatile liquid with a boiling point close to room temperature . It is soluble in common organic solvents, including alcohol, ether, and acetone, and is slightly soluble in water .Scientific Research Applications
Carbonic Anhydrase Inhibition
Research has been conducted on sulfonamide derivatives, including those derived from indanes and tetralines, for their inhibitory effects on human carbonic anhydrase isozymes. These studies have shown that certain derivatives exhibit potent inhibitory effects, indicating their potential application in treating conditions associated with altered carbonic anhydrase activity (Akbaba et al., 2014).
Antimicrobial Agents
Sulfonamide derivatives of tetrahydronaphthalene have also been synthesized and evaluated for their antimicrobial properties. These compounds have shown inhibitory activities against various Gram-positive, Gram-negative bacterial strains, and Candida Albicans, highlighting their potential as antimicrobial agents (Mohamed et al., 2021).
Synthetic Methodologies
Studies have focused on developing new synthetic routes and methodologies involving sulfonamide and furan derivatives. These include cascade reactions mediated by copper/silver for constructing 2-sulfonylbenzo[b]furans and the synthesis of optically active derivatives with potential herbicidal activity (Li & Liu, 2014); (Hosokawa et al., 2001).
Binding Studies
The binding of sulfonamide derivatives to proteins has been studied using fluorescent probes, offering insights into drug-protein interactions and the mechanistic aspects of drug action (Jun et al., 1971).
Corrosion Inhibition
Certain furan-2-ylmethyl sulfonamide derivatives have been evaluated as corrosion inhibitors for mild steel in acidic environments. These studies suggest the potential application of these compounds in protecting metal surfaces against corrosion (Sappani & Karthikeyan, 2014).
Mechanism of Action
The mechanism of action of furan derivatives can vary widely depending on their structure and the specific biological target. Some furan derivatives act as MAO inhibitors, kappa opioid receptor agonist, sigma receptor agonist, GABA receptor agonist, COX-2 inhibitor, Beta blockers, μ opioid receptor agonist, muscarinic receptor agonist, α-adrenergic blockers, calcium channel blockers etc .
Safety and Hazards
Future Directions
Furan and its derivatives have wide-spread applications which include, but not limited to, therapeutics , photovoltaic , dyes and pigments , corrosion inhibitors , food antioxidants , sustainable chemistry , and agrochemicals . The high therapeutic properties of the furan related drugs have encouraged the medicinal chemists to synthesize a large number of novel chemotherapeutic agents .
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-hydroxypropyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO4S/c1-17(19,16-7-4-10-22-16)12-18-23(20,21)15-9-8-13-5-2-3-6-14(13)11-15/h4,7-11,18-19H,2-3,5-6,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWVSPMYEWROLGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNS(=O)(=O)C1=CC2=C(CCCC2)C=C1)(C3=CC=CO3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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